![molecular formula C16H10N6O2S B2756684 4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 746610-48-0](/img/structure/B2756684.png)
4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a complex organic molecule. It contains several functional groups including a pyrido[1,2-a]pyrimidine ring, a phenyl group, a tetrazole ring, a sulfanyl group, and an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrido[1,2-a]pyrimidine ring system is a fused ring system that is planar. The phenyl and tetrazole rings are also planar. The sulfanyl group (-SH) is a good nucleophile and can participate in various reactions .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. For example, the aldehyde group could undergo nucleophilic addition reactions, and the sulfanyl group could undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of an aldehyde group could make it polar, and the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The compound’s structure suggests potential bioactivity. Researchers have explored its pharmacological effects, especially in the context of anticancer drug development . Its heterocyclic scaffold makes it an interesting candidate for further investigation.
Antitubercular Activity
Derivatives containing similar structural motifs have been studied for their antitubercular properties. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, which share some features with our compound, were evaluated against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) in vitro . Investigating the antitubercular potential of our compound could be worthwhile.
Biginelli Reaction and Heterocycle Synthesis
The synthesis of our compound involves the Biginelli reaction, a three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction leads to the formation of highly functionalized heterocycles, including our compound. Researchers have used this approach to access diverse heterocyclic scaffolds .
Kinesin-5 Inhibition
Monastrol, a 3,4-dihydropyrimidinone (DHPM) derivative, acts as a kinesin-5 inhibitor. Kinesin-5 is involved in the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest and cellular apoptosis. Our compound’s structural features may warrant investigation for similar effects .
Labeling Techniques
Researchers have explored the labeling of related compounds with isotopes such as carbon-14 (14C). While not directly applicable to our compound, understanding labeling methods can enhance its utility in various studies .
Antimicrobial Potential
Although specific data on our compound’s antimicrobial activity are lacking, related derivatives have shown promise. For instance, compounds 1a and 1b exhibited good antimicrobial potential . Investigating our compound’s activity against bacteria, fungi, or other pathogens could be valuable.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-oxo-2-(1-phenyltetrazol-5-yl)sulfanylpyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O2S/c23-10-12-14(17-13-8-4-5-9-21(13)15(12)24)25-16-18-19-20-22(16)11-6-2-1-3-7-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKBYUFPWVKCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C(=O)N4C=CC=CC4=N3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.